4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole
Description
4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole (CAS 2222511-94-4) is a halogenated pyrazole derivative featuring a bromo substituent at position 4, a methoxymethyl group at position 1, and a trifluoromethyl group at position 2. This compound is synthesized via alkylation and bromination reactions, often starting from intermediates like 1-phenylpyrazol-3-ol derivatives . Key characterization data include ¹H NMR, ¹³C NMR, IR, and MS, which confirm its structural integrity . Its high purity (97%) and stability under standard conditions make it valuable in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
4-bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2O/c1-13-3-12-2-4(7)5(11-12)6(8,9)10/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPLLQROCWCJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C(=N1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a pyrazole precursor, followed by bromination and methoxymethylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole oxides .
Scientific Research Applications
4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and bioactivity. The compound may act by inhibiting specific enzymes or receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analogs and Substituent Effects
The trifluoromethyl and bromo groups are critical for electronic and steric modulation. Below is a comparison with analogs (Table 1):
Key Observations :
Physicochemical Properties
Stability and Reactivity
- Bromine Reactivity : The bromo substituent at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura), similar to analogs like 4-bromo-1-phenylpyrazole .
- Trifluoromethyl Stability : The CF₃ group resists hydrolysis under acidic conditions, a trait shared with analogs such as 4-bromo-5-(trifluoromethyl)-1H-pyrazole .
- Methoxymethyl vs. Methyl : The methoxymethyl group is more susceptible to oxidative cleavage than methyl, requiring careful handling during synthesis .
Spectroscopic Data
Biological Activity
4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and solubility, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study on related compounds showed that trifluoromethyl phenyl derivatives were effective growth inhibitors of Gram-positive bacteria, with minimal toxicity to human cells. The most potent compounds in the series had minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/ml .
Table 1: Antimicrobial Activity of Trifluoromethyl Pyrazole Derivatives
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| Compound A | 0.78 | Strong |
| Compound B | 1.5 | Moderate |
| Compound C | 3.125 | Weak |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. For instance, certain synthesized pyrazoles demonstrated comparable anti-inflammatory effects to indomethacin in carrageenan-induced edema models . The presence of halogen substituents, such as bromine and trifluoromethyl groups, is crucial for enhancing the anti-inflammatory properties of these compounds.
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Pyrazoles can inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The compound may interact with specific receptors, altering their activity and leading to therapeutic effects.
- Cell Signaling Interference : It may disrupt cellular signaling pathways that contribute to inflammation or infection progression .
Case Study: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, researchers evaluated their efficacy against multiple bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited superior antibacterial properties compared to their non-substituted counterparts. This highlights the importance of functional group modification in enhancing biological activity .
Research Findings on Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the introduction of halogen atoms significantly influences the biological activity of pyrazole derivatives. For instance, compounds with bromine or trifluoromethyl groups demonstrated enhanced potency against both bacterial and inflammatory targets compared to those lacking these substituents .
Table 2: Structure-Activity Relationship of Pyrazole Derivatives
| Substituent | Biological Activity | Remarks |
|---|---|---|
| No halogen | Low | Minimal activity |
| Bromine | Moderate | Improved lipophilicity |
| Trifluoromethyl | High | Strong antibacterial effects |
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